methyl 2-methanesulfonylpyrimidine-5-carboxylate
Overview
Description
methyl 2-methanesulfonylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 2-position and a carboxylate group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a methylsulfonylating agent. One common method includes the use of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which undergoes nucleophilic substitution with a suitable nucleophile to introduce the carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: methyl 2-methanesulfonylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives.
Scientific Research Applications
methyl 2-methanesulfonylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate
Comparison: methyl 2-methanesulfonylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Biological Activity
Methyl 2-methanesulfonylpyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
This compound belongs to the class of pyrimidine derivatives characterized by the presence of a methanesulfonyl group. The synthesis typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride, followed by esterification with methyl alcohol. This compound has shown promise as a scaffold for further chemical modifications aimed at enhancing biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity.
- Inhibition of Cancer Cell Proliferation : A study reported that derivatives of sulfonylpyrimidines, including this compound, inhibited the growth of various cancer cell lines such as MiaPaCa-2 (pancreatic carcinoma) and HeLa (cervical carcinoma). The compounds showed over 50% inhibition at concentrations around , indicating potent antiproliferative effects against tumor cells while sparing normal cells .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to act as a mild alkylating agent, modifying thiol groups in proteins, which disrupts critical cellular functions necessary for cancer cell survival .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
- Inhibition of Pathogenic Bacteria : Studies have identified sulfonylpyrimidines as potent inhibitors against Staphylococcus aureus sortase A, a key enzyme involved in bacterial virulence. The compound acts through covalent modification of cysteine residues in the active site of the enzyme, leading to effective inhibition .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Mechanism of Action |
---|---|---|---|
Anticancer | MiaPaCa-2 | Mild alkylation of thiols | |
Anticancer | HeLa | Disruption of cellular signaling pathways | |
Antimicrobial | Staphylococcus aureus | Not specified | Covalent modification of sortase A |
Clinical Implications
The potential therapeutic applications of this compound extend beyond cancer treatment. Its ability to inhibit key enzymes in pathogenic bacteria suggests that it could be developed into novel antimicrobial agents. Furthermore, ongoing research is focusing on optimizing its structure to enhance selectivity and reduce off-target effects.
Properties
IUPAC Name |
methyl 2-methylsulfonylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-6(10)5-3-8-7(9-4-5)14(2,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHSAOUKBOTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694268 | |
Record name | Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-49-9 | |
Record name | Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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